3-Methylpentane-1,2,5-triol

Description

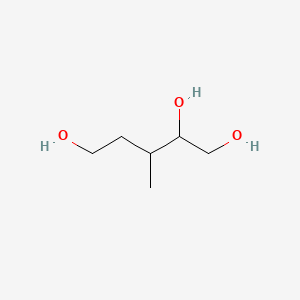

Structure

2D Structure

3D Structure

Properties

CAS No. |

72692-98-9 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

3-methylpentane-1,2,5-triol |

InChI |

InChI=1S/C6H14O3/c1-5(2-3-7)6(9)4-8/h5-9H,2-4H2,1H3 |

InChI Key |

XCUKPLKWHIBYLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)C(CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Methylpentane 1,2,5 Triol

De Novo Chemical Synthesis Routes to 3-Methylpentane-1,2,5-triol

The chemical synthesis of polyhydroxylated molecules like this compound requires precise control over stereochemistry and regioselectivity. Chemists have developed a range of methods to construct these complex architectures from simpler, often achiral, starting materials.

The creation of specific stereoisomers of this compound and its analogs relies on powerful asymmetric reactions that can install multiple stereocenters with high fidelity.

Key strategies include:

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation is a cornerstone technique for converting alkenes into chiral vicinal diols. This method was instrumental in a synthesis of the DEF bis-spiroacetal ring system of a complex polyketide, where a double dihydroxylation cascade efficiently installed multiple hydroxyl groups with the correct stereochemistry. cam.ac.uk Similarly, in the total synthesis of (−)-isosilybin A, an asymmetric dihydroxylation using AD-mix β was employed to produce an enantioenriched triol intermediate. acs.org

Directed Dihydroxylation: The stereochemical outcome of dihydroxylation can be controlled by existing functional groups within the substrate. Using osmium tetroxide, the presence of nearby alcohols or amine derivatives can direct the oxidant to a specific face of a double bond through hydrogen bonding, ensuring high stereoselectivity. researchgate.net

Aldol (B89426) Reactions: Boron-mediated aldol reactions are effective for establishing 1,3-diol relationships, a common motif in polyketide natural products. For instance, the core stereotriad of subunits in one synthesis was established using a boron-mediated aldol reaction between an ethyl ketone and formaldehyde, followed by a hydroxyl-directed reduction to yield a 1,3-diol. researchgate.net A tandem isomerization-aldolization reaction of allylic alcohols has also been applied to synthesize diastereomers of a related polyol, (2R)-1,2-O-Isopropylidene-4-methylpentane-1,2,3,5-tetraol. acs.org

Asymmetric Hydrogenation: The transition metal-catalyzed asymmetric hydrogenation of unsaturated precursors is another robust method. This approach is used to prepare the 'Roche-Ester', a valuable chiral building block, through the hydrogenation of acrylate (B77674) esters. researchgate.net

A notable synthesis of a related structure involved the oxidation of 3-methylpentane-1,3,5-triol, which yielded the unnatural (+)-(S)-mevalonolactone, demonstrating a direct transformation of a similar triol backbone. researchgate.net

Triol functionalities are integral to a vast number of complex natural products, and their incorporation is a critical aspect of a synthetic strategy. The total synthesis of these molecules often requires a modular approach where polyhydroxylated fragments are synthesized and then coupled.

Unified Approaches: A unified total synthesis of the phomactin family of terpenoids was achieved from a common late-stage intermediate containing a polyol structure. nih.gov This intermediate was diversified through carefully controlled oxidation and rearrangement steps to yield several different natural products, highlighting the strategic importance of a central polyol-containing precursor. nih.gov

Biomimetic Strategies: In the synthesis of (−)-isosilybin A, a key triol was prepared and elaborated into an epoxy alcohol. acs.org This fragment was then coupled with another piece of the molecule in a late-stage step inspired by the natural biosynthetic pathway, demonstrating how a triol moiety can be strategically positioned for key bond formations. acs.org These complex syntheses underscore that the creation of a triol is not an end in itself, but a strategic step towards a more complex target.

With three hydroxyl groups of potentially similar reactivity, the selective modification of a single OH group in this compound is a significant chemical challenge. Success hinges on exploiting subtle differences in the steric and electronic environment of each hydroxyl group or employing protecting group strategies.

Protecting Groups: The strategic use of orthogonal protecting groups is of paramount importance in the synthesis of complex polyols. cam.ac.ukscispace.com Different protecting groups (e.g., silyl (B83357) ethers, PMB ethers) can be placed on the various hydroxyls and then removed selectively under specific conditions, allowing for the stepwise functionalization of the molecule.

Regioselective Reactions: In a synthesis of (−)-isosilybin A, a triol intermediate underwent a regioselective mesylation. acs.org This reaction targeted a specific hydroxyl group, likely the most sterically accessible primary alcohol, converting it into a good leaving group. Subsequent treatment with a mild base triggered an intramolecular reaction to form an epoxide, demonstrating a powerful two-step sequence for selective functionalization. acs.org

Chemoselective C-H Functionalization: Modern methods can also achieve high selectivity. For example, a one-pot procedure for the silylation of an alcohol followed by dehydrogenative C–H silylation was shown to be completely chemoselective for an allylic methyl position over an alkyl methyl group in a complex polyol intermediate. nih.gov

Biocatalytic and Chemoenzymatic Synthesis of this compound and Related Polyols

Biocatalysis offers a powerful alternative to traditional chemical methods, providing reactions that occur under mild conditions with exceptional selectivity. lu.se The integration of enzymatic steps with chemical synthesis, known as chemoenzymatic synthesis, combines the advantages of both approaches to create efficient and novel routes to complex molecules. mdpi.comchemrxiv.org

Whole-cell microbial systems can be engineered or selected to convert simple carbon sources into valuable polyols. This approach is a cornerstone of industrial biotechnology for producing sugar alcohols.

Industrial Fermentation: Currently, erythritol (B158007) is an example of a polyol produced on an industrial scale through the fermentation of sugars by osmophilic yeasts such as Moniliella pollinis and Yarrowia lipolytica. researchgate.net

Value from Waste: Microbial polyol production can transform waste materials into valuable products. For example, cellulosic waste can be a substrate for xylitol (B92547) production, and crude glycerol (B35011) from biodiesel production can be converted into erythritol. researchgate.net

Selective Oxidation: Specific microorganisms can perform highly selective transformations on polyol substrates. Growing cells of Mycobacterium sp. have demonstrated the ability to selectively oxidize two of the three hydroxyl groups in trimethylolpropane (B17298) to form 2,2-bis(hydroxymethyl)butyric acid with high yield. lu.se Such microbial systems could potentially be adapted for the selective oxidation or synthesis of this compound.

Isolated enzymes offer unparalleled precision for synthesizing chiral molecules, displaying absolute chemospecificity, high regiospecificity, and exquisite stereospecificity. acs.org This makes them ideal catalysts for constructing the densely functionalized, stereochemically complex structures of polyols.

Dehydrogenases and Reductases: These enzymes catalyze oxidation-reduction reactions with high stereocontrol.

Polyol Dehydrogenases: Enzymes like iditol dehydrogenase can be used to generate specific diastereomers of a polyol. acs.org For example, reducing a ketose precursor with the enzyme can yield one diastereomer exclusively, while chemical reduction followed by enzymatic oxidation of the unwanted enantiomer can produce the opposite diastereomer. acs.org

Ketoreductases (KREDs): A vast number of KREDs, often NADPH-dependent, are available for the asymmetric reduction of prochiral ketones to chiral alcohols. researchgate.netreactome.org In a two-step chemoenzymatic synthesis of the pheromone (+)-sitophilure, the key step was the stereoselective reduction of a diketone precursor using an isolated KRED. researchgate.net This technology is a mainstream tool for producing chiral building blocks. researchgate.net

Aldolases: Enzymes such as D-fructose-6-phosphate aldolase (B8822740) (FSA) catalyze aldol reactions to form new carbon-carbon bonds and two new stereocenters with absolute stereochemical control. nih.govacs.org In one study, FSA variants were combined with imine reductases (IREDs) in a two-step, three-component synthesis to produce amino-polyols with high stereoselectivity. nih.govacs.org

Enzyme Promiscuity: Some enzymes can accept a broader range of substrates than their natural counterparts, a phenomenon known as enzyme promiscuity. This can be harnessed for synthetic purposes. Alditol-2-dehydrogenases, for instance, can exhibit partial stereoselectivity, recognizing a specific configuration at two adjacent carbon atoms (e.g., 2R, 3R) while tolerating variations at other positions in the substrate. nih.govresearchgate.net This allows a single enzyme to produce a variety of enantiopure ketoses from different polyol substrates. nih.govresearchgate.net

The following table summarizes examples of enzyme classes and their applications in stereoselective polyol synthesis.

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Feature | Source(s) |

| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral diketone | Chiral hydroxy-ketone | High enantiomeric excess (>99% ee) | researchgate.netresearchgate.net |

| Aldolase (FSA) | Aldol Condensation | Aldehyde + Hydroxy ketone | Dihydroxy ketone | Absolute stereocontrol of new diol | nih.govacs.org |

| Iditol Dehydrogenase | Stereospecific Reduction/Oxidation | Ketose / Polyol mixture | Single diastereomer polyol | Selective generation/removal of diastereomers | acs.org |

| Alditol-2-dehydrogenase | Stereospecific Oxidation | Polyol (Alditol) | Ketose | Recognition of partial stereochemistry | nih.govresearchgate.net |

Exploration of Biorenewable Synthesis Pathways for Polyols

The chemical industry is increasingly exploring the use of biomass as a renewable feedstock to produce valuable chemicals, including polyols. These bio-based polyols are key monomers for the synthesis of more sustainable polymers like polyurethanes. researchgate.netdntb.gov.ua The primary sources for these biorenewable polyols are lignocellulosic biomass, vegetable oils, and sugars. dntb.gov.uaresearchgate.net

Lignocellulosic biomass, composed of cellulose (B213188), hemicellulose, and lignin, can be broken down into smaller platform molecules. researchgate.net For instance, C6 sugars derived from cellulose can be converted into 5-hydroxymethylfurfural (B1680220) (HMF), a versatile intermediate. researchgate.net Similarly, C5 sugars from hemicellulose can yield furfural (B47365). dntb.gov.ua These furanic compounds can then undergo a series of catalytic hydrogenation and hydrogenolysis reactions to open the furan (B31954) ring and produce linear polyols. dntb.gov.ua For example, the conversion of furfural can lead to the formation of 1,2-pentanediol, 1,5-pentanediol, and 1,2,5-pentanetriol. dntb.gov.ua The production of C6 triols from HMF is also an area of active research. dntb.gov.ua

The transformation of these biomass-derived intermediates into polyols typically relies on heterogeneous catalysts. Bifunctional catalysts, often containing a metal function for hydrogenation (like Pd, Pt, Ru, Ni) and an acidic or basic function for ring-opening, are commonly employed. researchgate.netdntb.gov.ua The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high selectivity towards the desired polyol. dntb.gov.ua

A potential biorenewable route to a C6 triol like this compound could theoretically start from a C6 sugar derivative. This would likely involve a series of catalytic steps to achieve the specific carbon skeleton and hydroxylation pattern. While a direct pathway has not been reported, the general strategies for converting biomass to polyols provide a foundation for future research in this area.

Interactive Table: Overview of Biorenewable Polyol Synthesis

| Feedstock Source | Key Platform Intermediate(s) | Typical Catalyst Types | Resulting Polyol Examples |

| Lignocellulose (C5 Sugars) | Furfural, Furfuryl Alcohol | Bimetallic catalysts (e.g., Pt-Fe), Supported metal catalysts (e.g., Pd/C, Ru/C) with acidic/basic supports | 1,2-Pentanediol, 1,5-Pentanediol, 1,2,5-Pentanetriol |

| Lignocellulose (C6 Sugars) | 5-Hydroxymethylfurfural (HMF) | Bimetallic catalysts, Supported metal catalysts (e.g., Ni, Cu, Co) | 1,2-Hexanediol, 1,6-Hexanediol, 1,2,6-Hexanetriol |

| Vegetable Oils | Triglycerides | Epoxidation followed by ring-opening catalysts | Various fatty acid-based polyols |

| Lignin | Phenolic compounds | Solvothermal liquefaction, Oxypropylation | Aromatic polyols |

Chemical Transformations

The chemical reactivity of this compound is dictated by its three hydroxyl groups, which are primary and secondary in nature. These functional groups can undergo typical alcohol reactions, with oxidation being a prominent transformation.

The oxidation of polyols can yield a variety of products depending on the oxidizing agent and the reaction conditions. glowscotland.org.ukchemguide.co.uksavemyexams.com For this compound, the primary hydroxyl groups at positions 1 and 5 can be oxidized to aldehydes or further to carboxylic acids. The secondary hydroxyl group at position 2 can be oxidized to a ketone.

For example, using a strong oxidizing agent like acidified potassium dichromate(VI) under reflux conditions would likely lead to the complete oxidation of the primary alcohols to carboxylic acids and the secondary alcohol to a ketone. vedantu.com This would result in the formation of a keto-dicarboxylic acid. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), could potentially allow for the selective oxidation of the primary alcohols to aldehydes while converting the secondary alcohol to a ketone. libretexts.org The tertiary carbon at position 3, lacking a hydrogen atom, would be resistant to oxidation under typical conditions. glowscotland.org.ukchemguide.co.uk

Advanced Spectroscopic and Structural Elucidation of 3 Methylpentane 1,2,5 Triol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For a molecule with the complexity of 3-Methylpentane-1,2,5-triol, which contains multiple stereocenters and diastereotopic protons, advanced NMR methods are indispensable.

High-Resolution NMR Techniques for Elucidating Complex Stereochemistry (e.g., 2D NMR, Chiral Shift Reagents)

One-dimensional NMR provides initial insights, but two-dimensional (2D) NMR experiments are crucial for a complete assignment of the complex proton and carbon spectra of this compound. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, thereby tracing the carbon backbone. longdom.orgwikipedia.orglibretexts.org HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are then employed to correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This allows for the unambiguous assignment of all proton and carbon signals.

Due to the presence of chiral centers at C2 and C3 (and potentially C5 depending on the synthesis route of derivatives), the protons on the methylene (B1212753) groups (C1, C4, and C5) are often diastereotopic, leading to complex splitting patterns. High-resolution 2D NMR techniques are essential to resolve these overlapping signals and accurately determine their chemical shifts and coupling constants. wikipedia.org

To distinguish between enantiomers or to determine enantiomeric purity, chiral shift reagents (CSRs) can be employed. fiveable.me These are typically lanthanide complexes that form diastereomeric complexes with the chiral triol. This interaction induces significant changes in the chemical shifts of the protons near the binding sites, allowing for the separation of signals from the different enantiomers and enabling their quantification. fiveable.melibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on standard increments and may vary in different solvents and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 3.5 - 3.7 (m) | ~65 |

| 2 | 3.8 - 4.0 (m) | ~75 |

| 3 | 1.5 - 1.7 (m) | ~35 |

| 4 | 1.6 - 1.8 (m) | ~40 |

| 5 | 3.6 - 3.8 (m) | ~63 |

| 3-CH₃ | 0.9 - 1.1 (d) | ~15 |

Conformational Analysis via Dynamic NMR and NOE Experiments

The acyclic nature of this compound allows for a high degree of conformational freedom. The Nuclear Overhauser Effect (NOE) is a powerful tool for probing the spatial proximity of protons, providing insights into the preferred conformations of the molecule in solution. rsc.orgbris.ac.uk By irradiating specific protons and observing the enhancement of signals of nearby protons, through-space correlations can be established. This data, when combined with molecular modeling, can help to build a three-dimensional picture of the molecule's average conformation. rsc.orgbris.ac.uk

Dynamic NMR (DNMR) spectroscopy can be used to study the kinetics of conformational exchange. By acquiring spectra at different temperatures, it is possible to observe changes in the line shapes of the NMR signals. At low temperatures, the interconversion between different conformers may be slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. As the temperature is raised, these signals may broaden and coalesce as the rate of interconversion increases. Analysis of these line shape changes can provide quantitative information about the energy barriers to bond rotation.

Mass Spectrometry (MS) and Hyphenated Techniques in Structural Characterization

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a molecule, as well as for gaining structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govacs.orgresearchgate.net This precision allows for the determination of the elemental composition of this compound with a high degree of confidence, distinguishing it from other isomers or compounds with the same nominal mass. nih.govcolorado.eduntnu.edu For this compound (C₆H₁₄O₃), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Table 2: Expected HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₆H₁₅O₃⁺ | 135.1016 |

| [M+Na]⁺ | C₆H₁₄O₃Na⁺ | 157.0835 |

| [M-H]⁻ | C₆H₁₃O₃⁻ | 133.0870 |

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For a triol, common fragmentation pathways include the loss of water molecules and cleavage of carbon-carbon bonds adjacent to the hydroxyl groups. whitman.edu Analysis of these fragment ions can help to confirm the connectivity of the molecule. chemguide.co.uklibretexts.orgwikipedia.org

Application of LC-MS and GC-MS in Reaction Monitoring and Product Profiling

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for the analysis of complex mixtures and for monitoring the progress of chemical reactions. waters.comreddit.commdpi.comrsc.org In the synthesis of this compound or its derivatives, LC-MS can be used to track the consumption of starting materials and the formation of the desired product in real-time. nih.gov

GC-MS is particularly well-suited for the analysis of volatile compounds. ntu.edu.sg For polyhydroxy compounds like this compound, derivatization to more volatile species (e.g., trimethylsilyl (B98337) ethers) is often necessary prior to GC-MS analysis. nih.gov This technique can be used to separate and identify isomers and byproducts, providing a detailed profile of the reaction mixture. sigmaaldrich.comresearchgate.netwaters.comnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of its chemical bonds. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule. The resulting spectrum shows absorption bands at wavenumbers corresponding to specific vibrational modes. For this compound, the IR spectrum is expected to be dominated by features arising from its hydroxyl (O-H) and alkyl (C-H, C-C, C-O) groups.

Raman Spectroscopy:

Raman spectroscopy is a light scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy.

Detailed Research Findings:

Table 4: Characteristic Infrared and Raman Bands Expected for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H | Stretching (hydrogen-bonded) | 3600-3200 (broad) | 3600-3200 (weak) | Strong (IR), Weak (Raman) |

| C-H (sp³) | Stretching | 2960-2850 | 2960-2850 | Strong |

| C-H (sp³) | Bending | 1470-1350 | 1470-1350 | Medium |

| C-O | Stretching | 1150-1000 | 1150-1000 (weak) | Strong (IR), Weak (Raman) |

| C-C | Stretching | 1200-800 | 1200-800 | Weak (IR), Medium (Raman) |

The broad O-H stretching band in the IR spectrum is a hallmark of hydrogen bonding between the hydroxyl groups. The C-H stretching and bending vibrations will give rise to a complex set of bands in the 3000-2800 cm⁻¹ and 1500-1300 cm⁻¹ regions, respectively. The C-O stretching vibrations are expected to appear as strong bands in the fingerprint region of the IR spectrum.

In the Raman spectrum, the C-H and C-C vibrations are expected to be more prominent. The symmetric C-C stretching vibrations, which are often weak in the IR spectrum, can be more easily observed in the Raman spectrum.

Computational methods, such as DFT calculations, can be used to simulate the vibrational spectra of this compound. rsc.orgunito.itresearchgate.net These calculations can provide a detailed assignment of the observed vibrational bands to specific molecular motions, aiding in the complete structural characterization of the molecule.

Computational and Theoretical Studies on 3 Methylpentane 1,2,5 Triol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 3-Methylpentane-1,2,5-triol. mpg.dersdjournal.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. arxiv.orgaps.org

Electronic Properties: Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability, while a smaller gap indicates greater reactivity. For a triol like this compound, the oxygen atoms' lone pairs significantly contribute to the HOMO, making these sites susceptible to electrophilic attack. The LUMO is typically distributed along the C-O and C-C antibonding orbitals.

Reactivity Descriptors: An electrostatic potential (ESP) map can be generated to visualize the charge distribution on the molecule's surface. In this compound, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen atoms of the hydroxyl groups, highlighting them as likely sites for hydrogen bonding and interaction with electrophiles. Regions of positive potential (blue) are generally found around the hydrogen atoms of the hydroxyl groups and the alkyl backbone.

These computational approaches allow for the prediction of various reactivity descriptors, which are essential for understanding how the molecule will interact with other chemical species. nih.gov

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons; related to ionization potential. |

| LUMO Energy | +1.5 eV | Indicates the energy of the lowest empty orbital; related to electron affinity. |

| HOMO-LUMO Gap | 8.3 eV | Correlates with chemical stability and reactivity. |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Due to the presence of multiple rotatable single bonds, this compound can adopt a vast number of different three-dimensional arrangements, or conformations. libretexts.org Molecular modeling and molecular dynamics (MD) simulations are employed to explore this conformational landscape. mdpi.com

Conformational Analysis: A systematic conformational search can identify low-energy conformers. The stability of these conformers is dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and torsional strain. libretexts.org For this compound, the hydroxyl groups can form intramolecular hydrogen bonds, which can significantly stabilize certain folded conformations over more extended ones. The methyl group on the third carbon introduces steric bulk, influencing the preferred rotational angles (dihedrals) of the carbon backbone. youtube.comopenochem.org The relative energies of these conformers determine their population at a given temperature.

Intermolecular Interactions: Molecular dynamics simulations can model the behavior of multiple this compound molecules over time, providing insights into bulk properties and intermolecular interactions. These simulations show how the molecules arrange themselves in a liquid state, governed primarily by intermolecular hydrogen bonding between the hydroxyl groups. The radial distribution function (RDF) can be calculated from MD trajectories to determine the average distance and coordination number of neighboring molecules, offering a quantitative description of the liquid structure.

Table 2: Key Torsional Angles and Resulting Conformers (Illustrative Examples)

| Torsional Angle | Description | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| O1-C1-C2-C3 | Rotation around the C1-C2 bond | 0 (Global Minimum) | Extended chain with minimal steric clash. |

| C2-C3(CH3)-C4-C5 | Rotation around the C3-C4 bond | +0.8 | Gauche interaction between methyl and hydroxyl groups. |

Note: This table presents hypothetical, yet plausible, data for the key conformers of this compound based on principles of conformational analysis of similar acyclic molecules. libretexts.org

Computational Prediction of Spectroscopic Parameters and Reaction Mechanisms

Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of molecules. nih.gov They can also be used to map out the energetic pathways of chemical reactions. researchgate.net

Spectroscopic Parameters: Quantum chemical calculations can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. nih.govgithub.ionmrdb.orgfrontiersin.org By calculating the magnetic shielding around each nucleus in a low-energy conformation, a theoretical NMR spectrum can be generated. This is particularly useful for assigning peaks in experimental spectra and for distinguishing between different isomers or conformers. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculated frequencies help in assigning experimental absorption bands to specific molecular motions, such as O-H stretching, C-H stretching, and C-O bending.

Reaction Mechanisms: Theoretical chemistry can be used to explore potential reaction mechanisms involving this compound, such as esterification, oxidation, or polymerization reactions. mdpi.comnih.govrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a proposed reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and identifying the most likely reaction pathway. For instance, the mechanism of acid-catalyzed dehydration could be investigated to predict which hydroxyl group is preferentially removed and the structure of the resulting products. researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Parameter | Predicted Value | Experimental Value (Typical) |

|---|---|---|

| ¹H NMR Shift (CH₃) | 0.9 ppm | 0.8 - 1.0 ppm |

| ¹³C NMR Shift (C-OH) | 65-75 ppm | 60 - 80 ppm |

| IR Freq. (O-H stretch) | 3450 cm⁻¹ | 3200-3600 cm⁻¹ (broad) |

Note: The predicted values are representative of what would be expected from DFT calculations for a molecule with this structure. Experimental values are typical ranges for polyols.

Applications of 3 Methylpentane 1,2,5 Triol in Specialized Chemical Systems

As a Chiral Building Block or Key Intermediate in Complex Molecule Synthesis

The presence of a stereocenter and multiple hydroxyl groups theoretically makes 3-Methylpentane-1,2,5-triol a candidate for use as a chiral building block. Such molecules are fundamental in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial. However, specific applications of this particular triol are not well-documented in the literature.

Precursor in Natural Product Synthesis and Analog Preparation

There is limited specific information in scientific literature detailing the use of this compound as a direct precursor in the synthesis of natural products or their analogs. In contrast, its isomer, 3-Methylpentane-1,3,5-triol, is noted for its role as a starting material in the synthesis of Mevalonolactone, which is a precursor to vitamins and isoprenoids like steroids chemicalbook.com.

Intermediate in the Construction of Advanced Organic Architectures

The utility of this compound as a key intermediate in the construction of advanced organic architectures, such as dendrimers or complex macrocycles, is not described in available research. The synthesis of such structures often relies on molecules with specific reactivity and geometry, but the application of this specific triol has not been reported.

Role in Materials Science and Polymer Chemistry

Branched monomers are known to influence the final properties of polymers by disrupting chain packing and altering intermolecular forces wikipedia.orgyoutube.com. Triols, in particular, can act as cross-linking agents, introducing branch points that create network structures, thereby increasing rigidity and thermal stability.

Incorporation into Polymeric Architectures for Performance Modification (e.g., Polyurethane Foams)

No specific research findings were identified that document the incorporation of this compound into polymeric architectures like polyurethane foams to modify their performance. The synthesis of polyurethanes involves the reaction of polyols with isocyanates, and while various triols are used in these formulations, the use of this specific branched triol is not reported.

Synthesis of Functional Materials Utilizing Branched Triol Scaffolds

The concept of using branched scaffolds to create functional materials is well-established in polymer chemistry taylorandfrancis.comyoutube.com. The branching can lead to polymers with lower density, altered viscosity, and a higher degree of functionality at the chain ends wikipedia.orgyoutube.com. Theoretically, the this compound scaffold could be used to synthesize hyperbranched or star polymers instras.com. However, there is a lack of specific studies demonstrating the synthesis of functional materials derived from this particular triol.

A data table of research findings has not been included as no specific experimental data for the outlined applications of this compound was available in the referenced literature.

Ligand Design and Coordination Chemistry Applications

Information regarding the applications of this compound in the development of metal complexes for catalysis and in the formation of advanced magnetic materials is not available in the public domain.

Extensive searches of scientific databases and chemical literature did not yield any specific research articles or data on the use of this compound in the following areas:

Utilization in the Formation of Advanced Magnetic Materials (e.g., Single-Chain Magnets):No research could be found that describes the use of this compound in the synthesis or characterization of magnetic materials, including single-chain magnets.

Therefore, the requested article focusing on these specific applications of this compound cannot be generated due to the lack of scientific information.

Biochemical Relevance and Metabolic Transformations of 3 Methylpentane 1,2,5 Triol Excluding Human Physiological Effects

Participation in Broader Biosynthetic Pathways

There is currently no available scientific literature that details the involvement of 3-Methylpentane-1,2,5-triol in any known biosynthetic pathways. Its potential role as an isoprenoid precursor or as a related biomolecule has not been documented. Isoprenoids, a large and diverse class of naturally occurring organic chemicals, are synthesized from two main building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. However, no connection between these pathways and this compound has been established.

Enzymatic Degradation and Biotransformation Studies

Scientific investigation into the enzymatic degradation and biotransformation of this compound is not present in the available research. Studies conducted in model organisms or using cell-free systems, which are common methods for elucidating metabolic fates of chemical compounds, have not been reported for this specific triol. Therefore, its metabolic pathway, should one exist in biological systems, remains unknown.

Investigation of Interactions with Isolated Biological Macromolecules

In vitro studies investigating the direct interaction of this compound with isolated biological macromolecules, such as enzymes or proteins, have not been published. Consequently, there is no data on its potential to act as an enzyme inhibitor, substrate, or modulator of protein function.

Future Research on this compound: Paving the Way for Sustainable Innovations

While this compound, a unique polyol with the chemical formula C6H14O3, holds potential in various chemical applications, its full capacity remains largely unexplored. The future of this compound lies in dedicated research focused on sustainable production, advanced catalytic transformations, and its integration into novel technologies. This article outlines key future research directions and emerging paradigms that could unlock the full potential of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are available for 3-Methylpentane-1,2,5-triol, and how can reaction conditions be optimized for yield and purity?

- Answer : Nickel-catalyzed coupling reactions are effective for synthesizing 1,2,5-triol derivatives. For example, coupling boronates with alkenyl halides under nickel catalysis can yield stereochemically defined intermediates, which can be further functionalized (e.g., via hydrolysis or oxidation) to produce the triol . Optimization includes controlling reaction temperature (e.g., 0–25°C), solvent polarity (e.g., THF or DMF), and catalyst loading (5–10 mol%). Purification via silica gel chromatography or recrystallization ensures high purity.

Q. How can the stereochemical configuration of this compound be resolved experimentally?

- Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry. For example, the configuration of a structurally similar diaminotriol was resolved using single-crystal X-ray diffraction, which confirmed the (2S,3R) configuration . Complementary techniques like NMR (e.g., NOESY for spatial proximity analysis) and polarimetry can validate enantiomeric purity.

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Answer : Store in airtight, light-resistant containers at 2–8°C to prevent oxidation or hygroscopic degradation. Avoid proximity to strong acids/bases, as tertiary alcohols are prone to elimination reactions under acidic conditions . Monitor for color changes or precipitate formation as indicators of decomposition.

Advanced Research Questions

Q. How can enantioselective oxidation of this compound be achieved, and what factors influence stereochemical outcomes?

- Answer : Microbial oxidation using Gluconobacter species enables enantioselective conversion of prochiral diols/triols to lactones. For example, oxidation of 3-methylpentane-1,3,5-triol by Gluconobacter yielded (S)-mevalonolactone with >90% enantiomeric excess (ee). Key factors include steric bulk at the prochiral center and reaction pH (optimal range: 6.5–7.5) . Adjusting substrate concentration (≤50 mM) minimizes enzyme inhibition.

Q. What strategies enable the incorporation of this compound into complex natural product syntheses?

- Answer : The triol serves as a scaffold for macrocyclic lactones. For instance, 1,2-anti-3E-alkene-1,2,5-triol derivatives (synthesized via nickel catalysis) were converted into MOM-protected intermediates for constructing the C6–C20 fragment of a trioxacarcin analog. Key steps include regioselective acetylation and orthogonal protection/deprotection sequences .

Q. How do catalytic systems influence the oxidative cleavage of triol derivatives in green chemistry applications?

- Answer : Metal-organic frameworks (MOFs) like MIL-101 enhance oxidative cleavage efficiency. For example, MIL-101/H2O2 systems cleave alkenes derived from triols with >80% conversion under mild conditions (40°C, 6 hrs). The high surface area and Lewis acid sites of MOFs improve substrate adsorption and catalytic turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.